molecular formula C12H14N2O2 B1684509 1-Methyl-D-tryptophan CAS No. 110117-83-4

1-Methyl-D-tryptophan

Cat. No.: B1684509
CAS No.: 110117-83-4
M. Wt: 218.25 g/mol
InChI Key: ZADWXFSZEAPBJS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoximod is a small-molecule inhibitor of the indoleamine 2,3-dioxygenase pathway. This pathway is involved in the metabolism of tryptophan, an essential amino acid, and plays a significant role in immune regulation. Indoximod has garnered attention for its potential in cancer therapy, particularly in combination with other treatments such as chemotherapy and radiotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indoximod involves several steps, starting from commercially available starting materials. The key steps typically include the formation of an indole ring structure, followed by functionalization to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of indoximod follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Indoximod undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Indoximod has a wide range of scientific research applications, including:

Mechanism of Action

Indoximod exerts its effects by inhibiting the indoleamine 2,3-dioxygenase pathway, which is responsible for the catabolism of tryptophan into kynurenine. By blocking this pathway, indoximod prevents the depletion of tryptophan and the accumulation of kynurenine, thereby reversing immune suppression. This leads to the activation of immune cells, such as CD8+ T cells and natural killer cells, which can target and destroy tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Indoximod

Indoximod is unique in its ability to act as a tryptophan mimetic, which allows it to modulate the immune response more effectively compared to other inhibitors. Its distinct mechanism of action and favorable safety profile make it a promising candidate for combination therapies in cancer treatment .

Properties

IUPAC Name

(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADWXFSZEAPBJS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40911500
Record name 1-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110117-83-4
Record name Indoximod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110117834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoximod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Methyl-D-tryptophan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOXIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX5CYN1KMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-D-tryptophan
Reactant of Route 2
1-Methyl-D-tryptophan
Reactant of Route 3
Reactant of Route 3
1-Methyl-D-tryptophan
Reactant of Route 4
1-Methyl-D-tryptophan
Reactant of Route 5
1-Methyl-D-tryptophan
Reactant of Route 6
Reactant of Route 6
1-Methyl-D-tryptophan
Customer
Q & A

Q1: How does Indoximod (1-Methyl-D-tryptophan) exert its effects on the immune system?

A1: Unlike direct enzymatic inhibitors of IDO1, Indoximod does not directly inhibit IDO1 activity. Instead, it acts downstream of IDO1 by stimulating mTORC1 [, ]. This mechanism likely stems from Indoximod's ability to create an artificial tryptophan sufficiency signal in the context of low tryptophan concentrations, thus opposing the downstream effects of IDO1 activity [, ]. This indirect mechanism could potentially lower the risk of drug resistance commonly observed with selective IDO1 inhibitors [, ].

Q2: What is the role of the aryl hydrocarbon receptor (AhR) in Indoximod's mechanism of action?

A2: Indoximod influences the differentiation of CD4+ T cells by modulating AhR activity []. It achieves this by increasing the transcription of RORC while concurrently downregulating FOXP3 transcription [, ]. These transcriptional changes favor the differentiation of T cells towards IL-17-producing helper T cells while inhibiting the formation of regulatory T cells (Tregs) [, ].

Q3: Does Indoximod directly influence the expression of IDO1?

A3: Yes, studies have shown that Indoximod can downregulate IDO1 expression []. This downregulation was observed in both murine lymph node dendritic cells in vivo and human monocyte-derived dendritic cells in vitro []. The underlying mechanism of this downregulation appears to involve signaling through the AhR [].

Q4: What is the molecular formula and weight of Indoximod?

A4: The molecular formula of Indoximod is C11H12N2O2, and its molecular weight is 204.23 g/mol.

Q5: Are there any studies on the material compatibility, stability under various conditions, or catalytic properties of Indoximod?

A5: The provided research abstracts primarily focus on the biological activity and clinical application of Indoximod as an IDO pathway inhibitor. As a result, information regarding its material compatibility, stability under various conditions, or potential catalytic properties is not available within these research articles.

Q6: Are there any reported studies using computational chemistry and modeling techniques or exploring the SAR of Indoximod?

A6: The provided research abstracts do not offer detailed information on computational studies or specific SAR investigations related to Indoximod.

Q7: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Indoximod?

A7: One study explored the development of a cholesterol-conjugated Indoximod prodrug incorporated into a liposomal carrier []. This formulation aimed to improve the pharmacokinetics and targeted delivery of Indoximod for enhanced chemo-immunotherapy in solid tumor models [].

Q8: Are there any reported studies or data regarding the SHE regulations compliance of Indoximod?

A8: The provided research abstracts do not mention specific details regarding the SHE regulations compliance of Indoximod.

Q9: What is the pharmacokinetic profile of Indoximod?

A9: Indoximod exhibits dose-dependent oral bioavailability, with plasma concentration plateauing above 1200 mg []. At a dose of 2000 mg twice daily, the maximum plasma concentration (Cmax) reaches approximately 12 μM, occurring at 2.9 hours post-administration, with a half-life of 10.5 hours [].

Q10: Are there any pharmacodynamic markers associated with Indoximod treatment?

A10: Clinical trials have identified an increase in C-reactive protein (CRP) levels across multiple dose levels of Indoximod, suggesting its potential as a pharmacodynamic marker []. Another study identified the elevation of non-classical monocytes (nc-Monos) in the peripheral blood of pediatric brain tumor patients treated with Indoximod-based therapy []. This elevation was observed within the first three treatment cycles and was found to be predictive of subsequent overall survival [].

Q11: What types of cancer have shown promising results in preclinical models when treated with Indoximod?

A11: Preclinical models utilizing Indoximod have shown promising results against various cancer types, including breast cancer [, , ], melanoma [, , ], pancreatic cancer [], colon cancer [], and renal cancer [].

Q12: What is the efficacy of Indoximod in combination with other therapies in preclinical models?

A12: Preclinical studies have demonstrated synergistic antitumor effects when Indoximod is combined with various therapies. These include:

  • Chemotherapy: Indoximod enhances the efficacy of chemotherapeutic agents like taxanes [, , ], docetaxel [], and gemcitabine/nab-paclitaxel [].
  • Radiation therapy: Combination therapy with Indoximod and radiation therapy shows promise in preclinical models of brain tumors [, ] and other solid tumors [].
  • Immune checkpoint inhibitors: Indoximod demonstrates synergistic antitumor effects when combined with immune checkpoint inhibitors like anti-PD-1 antibodies (e.g., pembrolizumab, nivolumab) [, , , ] and anti-CTLA-4 antibodies [].
  • Vaccines: Indoximod enhances the efficacy of antitumor vaccines, particularly when combined with immune checkpoint inhibitors [, ].

Q13: What are the key findings from clinical trials investigating Indoximod in cancer treatment?

A13: Several clinical trials have been conducted to evaluate Indoximod in various cancer types. Some key findings include:

  • Brain Tumors: In a Phase 1 trial for recurrent pediatric brain tumors and newly diagnosed DIPG, Indoximod was well-tolerated and demonstrated encouraging anti-tumor activity [, , ].
  • Acute Myeloid Leukemia (AML): A Phase 1 trial combining Indoximod with standard induction chemotherapy showed a high rate of complete remission and minimal residual disease negativity in newly diagnosed AML patients [].
  • Melanoma: A Phase II trial combining Indoximod with pembrolizumab showed a promising objective response rate in patients with advanced melanoma [].
  • Breast Cancer: While a Phase II trial of Indoximod with taxane chemotherapy in metastatic breast cancer did not meet its primary endpoint of progression-free survival, an exploratory analysis suggested potential benefits in patients with high IDO expression [].

Q14: Are there any published studies exploring the resistance mechanisms, cross-resistance profiles, toxicology and safety data, or drug delivery and targeting strategies specific to Indoximod?

A14: The provided research abstracts do not provide information on resistance mechanisms, cross-resistance profiles, detailed toxicology data beyond reported adverse events, or specific drug delivery and targeting strategies related to Indoximod beyond the liposomal formulation mentioned previously.

Q15: What are the potential biomarkers associated with Indoximod's mechanism of action or its efficacy?

A15: Research suggests several potential biomarkers for Indoximod:

  • IDO1 Expression: High IDO1 expression in tumor tissue has been investigated as a potential predictive biomarker for Indoximod efficacy, particularly in breast cancer [].
  • Immune Correlates: Changes in immune cell populations and function, such as increased T cell activation and decreased Treg suppression, are being investigated as potential biomarkers of response to Indoximod treatment [, ].
  • Inflammatory Markers: Increased CRP levels have been observed in patients treated with Indoximod, suggesting its potential as a pharmacodynamic marker [].
  • Non-classical Monocytes: Elevated levels of nc-Monos in the peripheral blood during Indoximod treatment have been associated with improved survival in pediatric brain tumor patients [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.